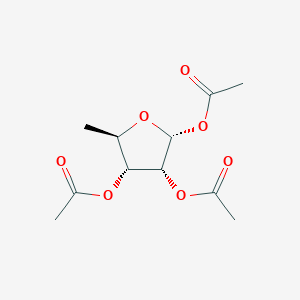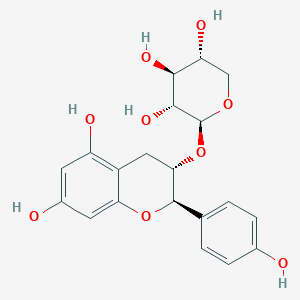
2,3-Dichlorodibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichlorodibenzofuran is an organic compound with the molecular formula C12H6Cl2O. It belongs to the class of polychlorinated dibenzofurans, which are known for their environmental persistence and potential toxicity. This compound is often found as a by-product in various industrial processes, including the production of chlorinated chemicals and the incineration of chlorine-containing materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorodibenzofuran typically involves the chlorination of dibenzofuran. This can be achieved through various methods, including direct chlorination using chlorine gas in the presence of a catalyst or through the use of chlorinating agents such as sulfuryl chloride. The reaction conditions often require elevated temperatures and controlled environments to ensure selective chlorination at the 2 and 3 positions .
Industrial Production Methods: Industrial production of this compound is generally not intentional but occurs as a by-product during the manufacturing of other chlorinated compounds. Processes such as the bleaching of pulp, recycling of metals, and incineration of chlorine-containing organic materials can lead to the formation of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated dibenzofuran derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated dibenzofuran derivatives, while reduction can produce less chlorinated compounds .
Wissenschaftliche Forschungsanwendungen
2,3-Dichlorodibenzofuran has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated dibenzofurans and their environmental impact.
Biology: Research on its biodegradation by bacteria helps in understanding the microbial breakdown of persistent organic pollutants.
Medicine: Studies focus on its toxicological effects and potential health risks.
Industry: It is monitored as a pollutant in industrial processes to ensure environmental safety
Wirkmechanismus
The mechanism of action of 2,3-Dichlorodibenzofuran involves its interaction with cellular components, leading to toxic effects. It can bind to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of various genes. This binding can lead to the activation of pathways that result in oxidative stress, inflammation, and disruption of cellular functions .
Vergleich Mit ähnlichen Verbindungen
2,3,7,8-Tetrachlorodibenzofuran: Known for its higher toxicity and similar environmental persistence.
1,2-Dichlorodibenzofuran: Another chlorinated dibenzofuran with different chlorine substitution patterns.
2,4-Dichlorodibenzofuran: Differing in the position of chlorine atoms, affecting its reactivity and toxicity
Uniqueness: 2,3-Dichlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical behavior and environmental impact. Its study provides insights into the broader class of polychlorinated dibenzofurans and their effects .
Eigenschaften
CAS-Nummer |
64126-86-9 |
|---|---|
Molekularformel |
C12H6Cl2O |
Molekulargewicht |
237.08 g/mol |
IUPAC-Name |
2,3-dichlorodibenzofuran |
InChI |
InChI=1S/C12H6Cl2O/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H |
InChI-Schlüssel |
GETJJZZRPQFSFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl[(oxiran-2-yl)methyl]amine](/img/structure/B13413995.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt](/img/structure/B13413999.png)




![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)

![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)

![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)



